

An In-depth Technical Guide to 3-Phenoxypropanal: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Phenoxypropanal

Cat. No.: B2668125

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropanal, a bifunctional organic molecule, possesses both an aldehyde and a phenoxy ether moiety, rendering it a versatile building block in organic synthesis. Its structural attributes offer multiple avenues for chemical modification, making it a molecule of interest in the development of novel chemical entities, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of **3-Phenoxypropanal**, offering insights for its effective utilization in research and development.

Chemical Structure and Identifiers

3-Phenoxypropanal is characterized by a propanal chain where the oxygen atom at the 3-position is linked to a phenyl group, forming a phenoxy ether.

Systematic Name (IUPAC): **3-phenoxypropanal**[\[1\]](#)

Chemical Formula: $C_9H_{10}O_2$ [\[1\]](#)

Molecular Structure:

Caption: Chemical structure of **3-Phenoxypropanal**.

Table of Chemical Identifiers

Identifier	Value
CAS Number	22409-86-5[1]
Molecular Weight	150.17 g/mol [1]
InChI	InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2[1]
InChIKey	PAXQETGAVVOTSQ-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC=C(C=C1)OCCC=O</chem> [1]
Synonyms	3-Phenoxypropionaldehyde, Propanal, 3-phenoxy-[1]

Physicochemical Properties

Experimentally determined physicochemical data for **3-Phenoxypropanal** is not widely available in the literature. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental design.

Table of Physicochemical Properties (Computed)

Property	Value	Source
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	150.068079557 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Complexity	106	PubChem[1]

Spectroscopic Data (Predicted)

Due to the scarcity of published experimental spectra for **3-Phenoxypropanal**, the following sections provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for the tentative identification of the compound in reaction mixtures and for guiding the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Phenoxypropanal** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.

- Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, due to coupling with the adjacent methylene group.
- Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.9 and 7.4 ppm. The protons ortho to the ether linkage will be the most shielded, while the para proton will be intermediate, and the meta protons the most deshielded.
- Methylene Protons (OCH₂): A triplet around δ 4.2 ppm, coupled to the adjacent methylene group.

- Methylene Protons (CH_2CHO): A triplet of triplets (or a more complex multiplet) around δ 2.9 ppm, coupled to both the aldehydic proton and the other methylene group.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the highly deshielded region, around δ 200 ppm.
- Aromatic Carbons (C_6H_5): Four signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen (ipso-carbon) appearing around δ 158 ppm.
- Methylene Carbon (OCH_2): A signal around δ 65 ppm.
- Methylene Carbon (CH_2CHO): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-Phenoxypropanal** will be characterized by the stretching vibrations of its key functional groups.

- $\text{C}=\text{O}$ Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm^{-1} .
- $\text{C}-\text{H}$ Stretch (Aldehyde): Two weak bands around 2820 cm^{-1} and 2720 cm^{-1} .
- $\text{C}-\text{O}-\text{C}$ Stretch (Aryl Ether): A strong, characteristic absorption around 1240 cm^{-1} (asymmetric) and 1040 cm^{-1} (symmetric).
- $\text{C}-\text{H}$ Stretch (Aromatic): Absorptions above 3000 cm^{-1} .
- $\text{C}-\text{H}$ Stretch (Aliphatic): Absorptions just below 3000 cm^{-1} .
- $\text{C}=\text{C}$ Stretch (Aromatic): Several bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Mass Spectrometry (MS) (Predicted)

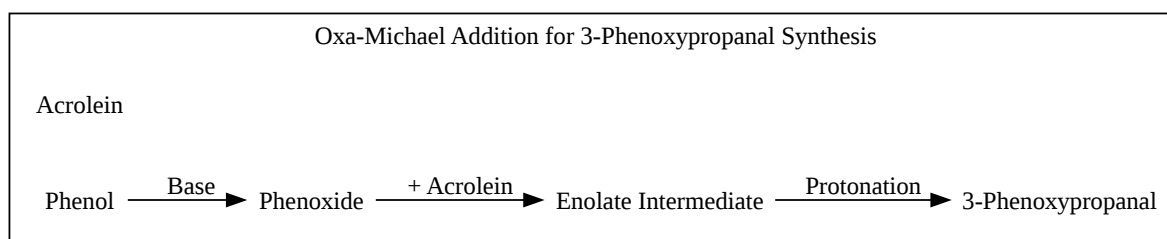
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) at m/z 150 would be expected. Key fragmentation pathways would likely involve:

- Loss of the formyl radical ($\bullet\text{CHO}$): Leading to a fragment at m/z 121.
- Cleavage of the ether bond: Generating a phenoxy radical ($\bullet\text{OC}_6\text{H}_5$, m/z 93) and a $\text{C}_3\text{H}_5\text{O}^+$ fragment (m/z 57), or a phenol cation ($\text{C}_6\text{H}_5\text{OH}^+\bullet$, m/z 94) through rearrangement.
- McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical cation of phenol (m/z 94) and the elimination of acrolein.

Synthesis and Reactivity

Synthesis

The most direct and common method for the synthesis of **3-Phenoxypropanal** is the oxa-Michael addition (or conjugate addition) of phenol to acrolein.^[2] This reaction involves the nucleophilic attack of the phenoxide ion onto the β -carbon of the α,β -unsaturated aldehyde, acrolein.



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Caption: Synthetic pathway to **3-Phenoxypropanal** via Oxa-Michael addition.

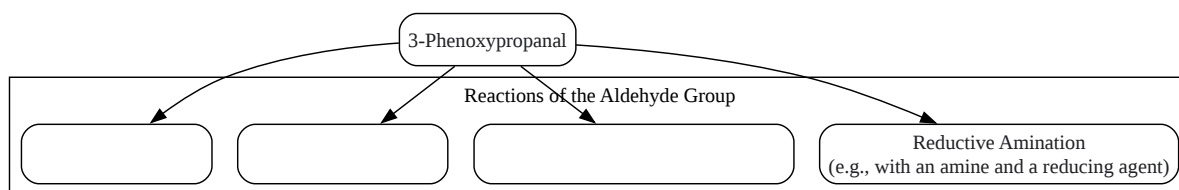
Experimental Protocol: General Procedure for Oxa-Michael Addition of Phenol to Acrolein

- Materials: Phenol, acrolein, a suitable base (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin), and a solvent (e.g., toluene, acetonitrile, or no solvent).
- Procedure:

- To a solution or suspension of phenol and the base in the chosen solvent, acrolein is added dropwise at a controlled temperature (often ranging from room temperature to slightly elevated temperatures).
- The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched (e.g., with a mild acid if a strong base was used) and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **3-Phenoxypropanal**.
- Causality behind Experimental Choices: The choice of base is critical; a weak base like triethylamine can catalyze the reaction reversibly, while a strong base like sodium hydroxide will generate the phenoxide irreversibly, potentially leading to higher yields but also side reactions. The dropwise addition of acrolein helps to control the exothermic nature of the reaction and minimize polymerization of the highly reactive acrolein.

Reactivity

The reactivity of **3-Phenoxypropanal** is dominated by its aldehyde functional group, with the phenoxy ether moiety being relatively stable.



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Caption: Key reactions of the aldehyde group in **3-Phenoxypropanal**.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-phenoxypropanoic acid, using various oxidizing agents such as Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) or Tollens' reagent.
- **Reduction:** The aldehyde can be reduced to the primary alcohol, 3-phenoxypropan-1-ol, using reducing agents like sodium borohydride (NaBH_4) or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$).
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, the Wittig reaction to form alkenes, and the formation of cyanohydrins upon treatment with hydrogen cyanide.
- **Reductive Amination:** **3-Phenoxypropanal** can react with primary or secondary amines in the presence of a reducing agent (such as sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing the phenoxypropyl moiety into more complex molecules.

Applications in Drug Development and Organic Synthesis

While specific examples of **3-Phenoxypropanal** as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active compounds. Aldehydes are recognized as important intermediates in the pharmaceutical industry.^[3] Aromatic aldehydes, in particular, are used in the synthesis of a variety of therapeutic agents.^[1]

- **As a Versatile Intermediate:** The dual functionality of **3-Phenoxypropanal** makes it a valuable intermediate. The aldehyde can be transformed into a variety of other functional groups, while the phenoxy group can be part of a larger pharmacophore or can be further functionalized on the aromatic ring.
- **Scaffold for Novel Compounds:** The phenoxypropanol or phenoxypropylamine backbone, readily accessible from **3-Phenoxypropanal**, can serve as a scaffold for the synthesis of

new chemical libraries for drug discovery. These scaffolds can be decorated with various substituents to explore structure-activity relationships (SAR).

- **Potential in Fragrance and Flavor:** Aldehydes are widely used in the fragrance and flavor industry. While the sensory properties of **3-Phenoxypropanal** itself are not extensively described, related structures suggest it may possess interesting olfactory characteristics.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Phenoxypropanal** is not readily available. Therefore, a risk assessment must be based on the known hazards of similar chemical classes, namely aldehydes and ethers.

- **General Hazards:** Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be sensitizers. Ethers are typically flammable.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Chemical safety goggles or a face shield should be worn.
 - **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
 - **Skin and Body Protection:** A lab coat and closed-toe shoes are mandatory.
- **Handling:**
 - Work in a well-ventilated area, preferably in a chemical fume hood.
 - Avoid inhalation of vapors.
 - Avoid contact with skin and eyes.
 - Keep away from ignition sources.
- **Storage:**
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.
 - Store away from oxidizing agents and strong acids or bases.

Conclusion

3-Phenoxypropanal is a valuable, albeit under-documented, chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis via the oxa-Michael addition and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of more complex molecules. For researchers in medicinal chemistry and drug development, **3-Phenoxypropanal** offers a platform for the creation of novel compounds with potential therapeutic applications. Further investigation into its experimental properties and reactivity is warranted to fully exploit its synthetic utility.

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